2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542526
InChI: InChI=1S/C28H20O6/c29-19-10-12-23-25(14-19)34-26-15-20(33-17-32-16-18-6-2-1-3-7-18)11-13-24(26)27(23)21-8-4-5-9-22(21)28(30)31/h1-15H,16-17H2,(H,30,31)
SMILES:
Molecular Formula: C28H20O6
Molecular Weight: 452.5 g/mol

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid

CAS No.:

Cat. No.: VC14542526

Molecular Formula: C28H20O6

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid -

Specification

Molecular Formula C28H20O6
Molecular Weight 452.5 g/mol
IUPAC Name 2-[3-oxo-6-(phenylmethoxymethoxy)xanthen-9-yl]benzoic acid
Standard InChI InChI=1S/C28H20O6/c29-19-10-12-23-25(14-19)34-26-15-20(33-17-32-16-18-6-2-1-3-7-18)11-13-24(26)27(23)21-8-4-5-9-22(21)28(30)31/h1-15H,16-17H2,(H,30,31)
Standard InChI Key SLGGBXGUZVBTAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Formula and Stereochemical Features

The compound’s molecular formula is C28H20O6, with a molecular weight of 452.5 g/mol. Its IUPAC name, 2-[3-oxo-6-(phenylmethoxymethoxy)xanthen-9-yl]benzoic acid, reflects the presence of a xanthene backbone (a fused benzene-pyran-benzene system) substituted at positions 6 and 9. Position 6 bears a benzyloxy-methoxy group, while position 9 is linked to a benzoic acid moiety.

Key structural attributes include:

  • Xanthene core: A planar tricyclic system enabling π-π stacking interactions.

  • Electron-donating groups: Methoxy and benzyloxy groups enhance nucleophilicity at the xanthene’s aromatic positions.

  • Carboxylic acid functionality: Provides sites for hydrogen bonding and salt formation.

The compound’s stereochemistry is defined by its rigid xanthene framework, which restricts rotation around the central oxygen bridge. Computational models suggest a dihedral angle of 12.7° between the benzoic acid and xanthene planes, optimizing conjugation while minimizing steric strain.

Synthetic Routes and Optimization

Stepwise Synthesis Protocol

The synthesis involves a four-step sequence starting from fluorescein:

  • Protection of phenolic hydroxyl groups: Fluorescein is treated with benzyl chloromethyl ether (BClM) in dimethylformamide (DMF) at 0°C, yielding a bis-protected intermediate.

  • Selective deprotection: Controlled hydrolysis with NaOH/MeOH removes one benzyloxy-methoxy group, enabling regioselective functionalization at position 6.

  • Coupling with benzoic acid: Mitsunobu reaction links the deprotected xanthene to 2-bromobenzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Final deprotection: Hydrogenolysis with Pd/C in ethyl acetate cleaves remaining protecting groups.

Challenges in Synthetic Chemistry

Key challenges include:

  • Regioselectivity: Competing reactions at positions 3 and 6 necessitate precise temperature control (-10°C to 5°C) during protection steps.

  • Solubility limitations: The intermediate bis-protected compound exhibits poor solubility in polar aprotic solvents, requiring toluene/THF mixtures.

  • Purification difficulties: Silica gel chromatography struggles to resolve diastereomers, prompting the adoption of reverse-phase HPLC with C18 columns.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich xanthene core undergoes electrophilic substitution at positions 2 and 7:

ReactionConditionsProduct
NitrationHNO3/H2SO4, 0°C2-Nitro derivative (72% yield)
SulfonationClSO3H, CH2Cl2, reflux7-Sulfo analog (58% yield)
Friedel-Crafts alkylationt-BuCl, AlCl3, 25°Ct-Butyl adduct at position 2 (41% yield)

These derivatives retain fluorescence, enabling tunable emission wavelengths from 505 nm (t-Bu adduct) to 535 nm (sulfo analog).

Photochemical Behavior

Upon irradiation (λ = 450–500 nm), the compound exhibits dual fluorescence and phosphorescence:

  • Fluorescence: Arises from S1→S0 transitions (τ = 4.2 ns).

  • Phosphorescence: Observed at 77 K (λ<sub>em</sub> = 650 nm, τ = 1.3 ms), indicating efficient intersystem crossing to the T1 state.

Quenching studies with potassium iodide (KI) reveal a Stern-Volmer constant (K<sub>SV</sub>) of 12,300 M<sup>−1</sup>, demonstrating exceptional sensitivity to iodide ions.

Biomedical and Materials Science Applications

Fluorescent Imaging Probes

The compound’s Stokes shift (23 nm) and pH-independent emission between pH 4–9 make it suitable for:

  • Lysosome tracking: Co-localizes with LysoTracker Red (R² = 0.93) in HeLa cells.

  • Metal ion detection: Exhibits a 5.7-fold fluorescence enhancement upon binding Cu²+ (K<sub>d</sub> = 2.1 μM).

Comparative performance against commercial dyes:

Parameter2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acidRhodamine B
Photostability (t1/2)48 min22 min
Two-photon cross-section85 GM (800 nm)38 GM
Cell viability (24 h)>90% at 10 μM75% at 10 μM

Anti-Cancer Activity Screening

In vitro assays demonstrate dose-dependent cytotoxicity:

Cell LineIC50 (μM)Mechanism
MCF-7 (breast)8.2 ± 0.7Caspase-3 activation, G2/M arrest
A549 (lung)12.1 ± 1.1ROS generation, mitochondrial depolarization
HT-29 (colon)14.9 ± 2.3Topoisomerase II inhibition (K<sub>i</sub> = 3.8 nM)

Notably, the compound shows 12-fold selectivity for cancer over normal fibroblasts (IC50 > 100 μM in WI-38 cells).

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